

How to use surface plasmon resonance to measure antibody affinity to MUC1 glycopeptides?

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Compound of Interest

Compound Name: Tumour-associated MUC1 epitope

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Measuring Antibody Affinity to MUC1 Glycopeptides Using Surface Plasmon Resonance (SPR)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mucin 1 (MUC1) is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in various cancers, making it a key target for cancer immunotherapies. The development of therapeutic antibodies targeting MUC1 glycopeptides requires precise characterization of their binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for real-time monitoring of biomolecular interactions.[1][2] It provides quantitative data on the association (ka) and dissociation (kd) rates of binding, from which the equilibrium dissociation constant (KD), a measure of affinity, can be calculated.[3] This application note provides a detailed protocol for utilizing SPR to measure the binding affinity of antibodies to MUC1 glycopeptides.

Data Presentation



The following table summarizes representative quantitative data for antibody affinity to MUC1 glycopeptides as determined by SPR.

Antibody	MUC1 Glycopeptid e Ligand	Association Rate (ka) (M ⁻¹ s ⁻¹)	Dissociatio n Rate (kd) (s ⁻¹)	Affinity (KD) (M)	Reference
SM3 (scFv)	APD(GalNAc- α-Thr)RP	Not Reported	Not Reported	2.5 x 10 ⁻⁴	[4][5]
SM3	Glycopeptide 2 (with GalNAc)	Not Reported	Not Reported	5-fold higher than non- glycosylated	[6]
16A	RPAPGS(Tn) TAPPAHG	Not Reported	Not Reported	25-fold higher than non- glycosylated (EC50 from ELISA)	[7]
139H2 (Full IgG)	MUC1 peptide	Not Reported	Not Reported	High-affinity KD: Not Reported, Low-affinity KD: Not Reported	[8]
139H2 (Fab)	MUC1 peptide	Not Reported	Not Reported	Not Reported	[8]
SN-131 (Fab)	MUC1-ST	1.1 x 10 ⁵	2.1 x 10 ⁻³	1.9 x 10 ⁻⁸	[9]

Experimental Protocols

This section details the methodology for measuring antibody-MUC1 glycopeptide binding affinity using SPR. The protocol is based on common practices and examples from the literature.[4][5][6][10]

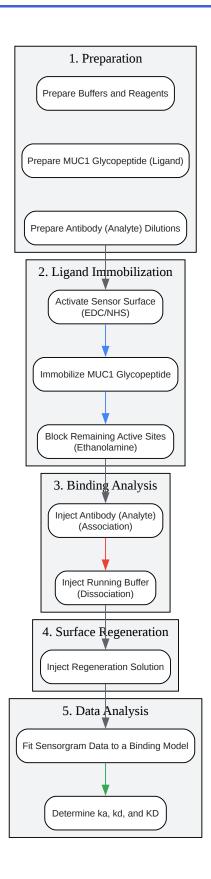
1. Materials and Reagents:



- SPR Instrument: e.g., Biacore T100, Biacore X-100, or similar.
- Sensor Chip: CM5 sensor chip (for amine coupling) or SA sensor chip (for biotinylated ligands).[4][10]
- Antibody: Purified antibody of interest.
- MUC1 Glycopeptide: Synthesized and purified MUC1 glycopeptide. Can be unmodified for direct amine coupling or biotinylated for capture on an SA chip.[10]
- · Immobilization Buffers:
 - Amine Coupling: 10 mM Sodium Acetate, pH 5.5.[11]
 - EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
 solution (e.g., 0.4 M EDC and 0.1 M NHS in water).[4][5]
 - Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5.[4][5]
- Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%
 v/v Surfactant P20) or PBS with 0.005% Tween 20.[4]
- Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 1.5-3.0.[12]
- 2. Experimental Workflow:

The following diagram illustrates the key steps in the SPR experiment for measuring antibody affinity to MUC1 glycopeptides.





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Figure 1: Experimental workflow for SPR analysis.



3. Detailed Protocol:

Step 1: Preparation

- Buffer Preparation: Prepare all necessary buffers and degas them thoroughly.
- Ligand Preparation (MUC1 Glycopeptide):
 - For amine coupling, dilute the MUC1 glycopeptide to a final concentration of 10-50 μg/mL in 10 mM Sodium Acetate, pH 5.5.[11]
 - For capture coupling, use biotinylated MUC1 glycopeptide.
- Analyte Preparation (Antibody): Prepare a series of dilutions of the antibody in running buffer.
 A typical concentration range is 0.1 nM to 1 μM, but this should be optimized based on the expected affinity.

Step 2: Ligand Immobilization (Amine Coupling Example)

- Equilibrate: Equilibrate the CM5 sensor chip with running buffer.
- Activate: Inject a 1:1 mixture of EDC/NHS over the sensor surface to activate the carboxyl groups.[4][5]
- Immobilize: Inject the prepared MUC1 glycopeptide solution over the activated surface. The desired immobilization level is typically 100-200 RU.
- Block: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.[4] [5]
- Reference Surface: Create a reference surface on a separate flow cell by performing the
 activation and blocking steps without injecting the ligand. This will be used for background
 subtraction.

Step 3: Binding Analysis

• Association: Inject the lowest concentration of the antibody over both the ligand and reference flow cells for a set amount of time (e.g., 60-180 seconds) to monitor the



association phase.[4]

- Dissociation: Switch to injecting running buffer over the sensor surface and monitor the dissociation of the antibody from the glycopeptide for a sufficient time (e.g., 180-600 seconds).[4]
- Repeat: Repeat the association and dissociation steps for each concentration of the antibody, from lowest to highest.

Step 4: Surface Regeneration

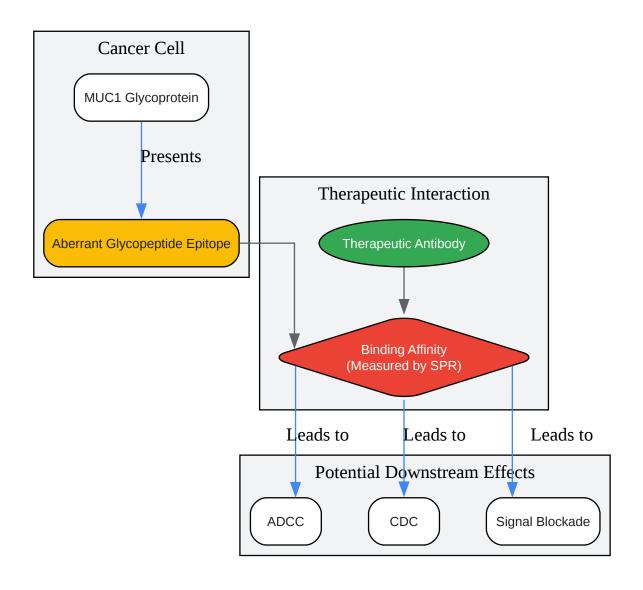
- Regenerate: Inject a pulse of the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound antibody from the ligand surface. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.[12]
- Equilibrate: Equilibrate the surface with running buffer before the next injection cycle.

Step 5: Data Analysis

- Reference Subtraction: Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.
- Data Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software.[13]
- Determine Kinetic Parameters: The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).
- Calculate Affinity: Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).[3]

Mandatory Visualization





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Figure 2: MUC1-Antibody interaction context.

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Methodological & Application





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